molecular formula C13H17Cl2NO2 B14020299 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde CAS No. 92019-72-2

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde

Cat. No.: B14020299
CAS No.: 92019-72-2
M. Wt: 290.18 g/mol
InChI Key: CUZYVOMMOXIGLF-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bis(2-chloroethyl)amino group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.

    Introduction of Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting 3-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, under controlled temperature conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzoic acid.

    Reduction: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the mechanism of action of nitrogen mustard compounds and their effects on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the guanine bases in DNA. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: 4-[Bis(2-chloroethyl)amino]benzenebutyric acid.

    Melphalan: 4-[Bis(2-chloroethyl)amino]phenylalanine.

    Cyclophosphamide: 2-[Bis(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.

Uniqueness

4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is unique due to the presence of the ethoxy group on the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

92019-72-2

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde

InChI

InChI=1S/C13H17Cl2NO2/c1-2-18-13-9-11(10-17)3-4-12(13)16(7-5-14)8-6-15/h3-4,9-10H,2,5-8H2,1H3

InChI Key

CUZYVOMMOXIGLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)N(CCCl)CCCl

Origin of Product

United States

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